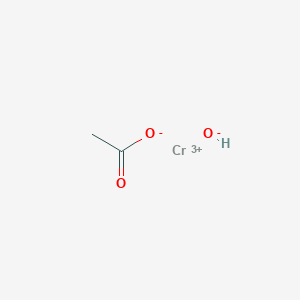
Chromium(3+);acetate;hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Chromium(III) acetate hydroxide can be synthesized through the reaction of chromium(III) salts with alkali. One common method involves mixing an aqueous solution of a chromium(III) salt, such as chromium(III) chloride, with a strong base like sodium hydroxide . The resulting product is a violet solid that crystallizes as a triacontatetrahydrate (34 molecules of water of crystallization) .
Industrial Production Methods
Industrial production of chromium(III) acetate hydroxide typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s quality and consistency for various applications .
化学反应分析
Types of Reactions
Chromium(III) acetate hydroxide undergoes several types of chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where acetate or hydroxide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like nitric acid, and reducing agents such as zinc . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromium(III) acetate hydroxide can produce chromium(VI) compounds, while reduction can yield chromium(II) compounds .
科学研究应用
Chromium(III) acetate hydroxide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of chromium(III) acetate hydroxide involves its interaction with molecular targets and pathways in biological systems. Chromium(III) is known to play a role in glucose and lipid metabolism by enhancing the action of insulin . It can form complexes with various biomolecules, influencing their activity and stability .
相似化合物的比较
Chromium(III) acetate hydroxide can be compared with other similar compounds, such as:
Chromium(III) acetate: Shares a similar structure but lacks the hydroxide ligands.
Chromium(II) acetate: Features a Cr-Cr quadruple bond and different oxidation state.
Chromium(III) hydroxide: Amphoteric compound that dissolves in both strong acids and bases.
Chromium(III) acetate hydroxide is unique due to its specific coordination environment and the presence of both acetate and hydroxide ligands, which contribute to its distinct chemical properties and applications .
属性
分子式 |
C2H4CrO3+ |
|---|---|
分子量 |
128.05 g/mol |
IUPAC 名称 |
chromium(3+);acetate;hydroxide |
InChI |
InChI=1S/C2H4O2.Cr.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-2 |
InChI 键 |
KNVBPUFDKSKOFA-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].[OH-].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


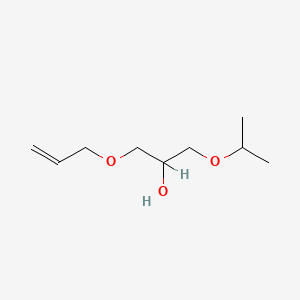
![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)

![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
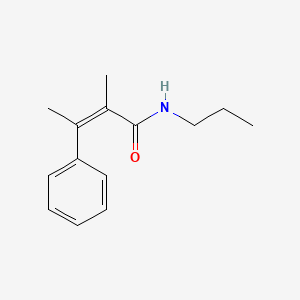
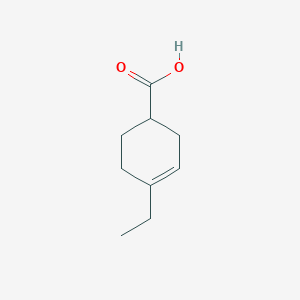

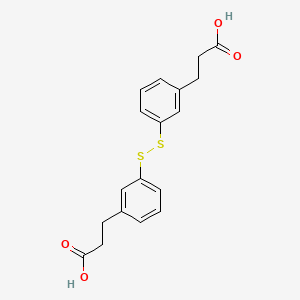
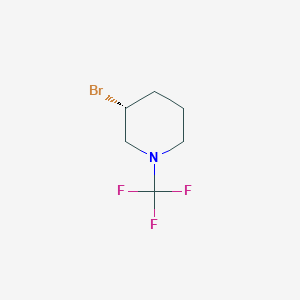
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)

